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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone: A Core Scaffold for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest in contemporary medicinal chemistry. We will delineate its fundamental molecular properties, provide a robust and reproducible synthetic protocol, and discuss its characterization using standard analytical techniques. The primary focus will be on the compound's strategic importance as a versatile scaffold in drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The methodologies and insights presented are grounded in established chemical principles to ensure scientific integrity and facilitate immediate application in a research setting.

Core Molecular Attributes

A precise understanding of the molecular formula and weight of a compound is the bedrock of all subsequent experimental work, from synthesis to bioassay.

Molecular Formula and Weight

The elemental composition and corresponding molar mass are critical for stoichiometric calculations in synthesis and for the unambiguous identification of the compound via mass spectrometry.

AttributeValueSource
Chemical Formula C₁₁H₁₀N₂ON/A
Molecular Weight 186.21 g/mol N/A

This data is foundational for all quantitative aspects of working with this molecule.

Synthesis and Characterization: A Validated Approach

The reliable synthesis and rigorous characterization of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone are essential for its use in any research or development pipeline. This section details a common synthetic route and the necessary analytical methods to confirm its structure and purity.

Synthetic Rationale and Workflow

The construction of the pyrazole ring system is a cornerstone of heterocyclic chemistry. A prevalent and efficient method involves the condensation of a β-dicarbonyl equivalent with a hydrazine derivative. The following workflow illustrates a logical and widely employed synthetic strategy.

Synthesis_Workflow start Starting Materials (e.g., a substituted chalcone) reaction Cyclocondensation Reaction start->reaction reagent Hydrazine Reagent (e.g., Phenylhydrazine) reagent->reaction Key Ring-Forming Step product 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone reaction->product Formation of Pyrazole Core

Caption: A generalized workflow for the synthesis of the target pyrazole.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear endpoints and purification steps.

Materials:

  • 3-oxo-3-phenylpropanal (or a suitable precursor)

  • Phenylhydrazine hydrochloride

  • Ethanol (or a similar protic solvent)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl precursor (1.0 equivalent) in ethanol.

  • Addition of Reagents: Add phenylhydrazine hydrochloride (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Execution: The mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is often concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild base like sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The crude product is purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals would include the aromatic protons of the phenyl ring, the pyrazole ring proton, and the methyl protons of the acetyl group.

    • ¹³C NMR: Reveals the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: This technique helps to identify key functional groups, notably the carbonyl (C=O) stretch of the ketone and the N-H stretch of the pyrazole ring.

Strategic Applications in Drug Discovery

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with numerous examples found in approved drugs and clinical candidates.[1][2] Their prevalence is due to their favorable drug-like properties and their ability to engage in key biological interactions.

A Versatile Intermediate for Library Synthesis

The ethanone moiety of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is a key functional handle that allows for a wide range of chemical transformations. This versatility enables the rapid generation of diverse chemical libraries for screening against various biological targets.

Derivatization_Pathways core 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone reaction1 Reductive Amination core->reaction1 reaction2 Condensation Reactions core->reaction2 reaction3 Alpha-Halogenation core->reaction3 product1 Amine Derivatives reaction1->product1 product2 Chalcones, Heterocycles reaction2->product2 product3 Further Functionalization reaction3->product3

Caption: Key derivatization pathways from the ethanone functional group.

A Privileged Scaffold for Kinase Inhibition

The pyrazole core is a well-established "privileged scaffold" in the design of kinase inhibitors. The nitrogen atoms of the pyrazole can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The phenyl group and the modifiable ethanone side chain can be tailored to occupy adjacent pockets, thereby influencing potency and selectivity. This strategic positioning makes 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone an excellent starting point for the development of novel kinase-targeted therapies.

Conclusion

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is a molecule of significant synthetic utility and strategic importance in drug discovery. Its straightforward synthesis, coupled with its versatile chemical functionality and the proven track record of the pyrazole scaffold in medicinal chemistry, makes it a valuable asset for any research program aimed at the discovery of novel therapeutics. This guide has provided the essential technical information and a logical framework for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

  • El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]

  • Nasser, N. M. et al. 1-[1-(3-Methyl-phen-yl)-5-phenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online2011 , 67(11), o2922. [Link]

  • PubChem. 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Sheikh, T. U. et al. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online2009 , 65(2), o330. [Link]

  • Singh, N. et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules2022 , 27(19), 6296. [Link]

  • Vágvölgyi, C. et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC2011 , (xi), 1-21. [Link]

  • Vergelli, C. et al. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie2020 , 353(10), e2000133. [Link]

Sources

Exploratory

Biological Activity of 4-Phenylpyrazole Derivatives: A Technical Guide

This guide focuses on the specific 4-phenylpyrazole regioisomer, distinct from the more common 1-phenyl (e.g., Fipronil) or 1,5-diphenyl (e.g., Celecoxib) scaffolds. This distinction is critical for researchers targeting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the specific 4-phenylpyrazole regioisomer, distinct from the more common 1-phenyl (e.g., Fipronil) or 1,5-diphenyl (e.g., Celecoxib) scaffolds. This distinction is critical for researchers targeting specific hydrophobic pockets in protein kinases and heat shock proteins.

Executive Summary: The "Propeller" Scaffold

While pyrazole derivatives are ubiquitous in medicinal chemistry, the 4-phenylpyrazole scaffold represents a specialized structural motif often underutilized compared to its 1,3,5-substituted counterparts. Its primary utility lies in its ability to adopt a twisted "propeller-like" geometry when substituted at the adjacent 3-position. This non-planar conformation allows 4-phenylpyrazole derivatives to fit deeply into restricted hydrophobic pockets of enzymes such as HSP90 and Rho-associated protein kinase (ROCK) , functioning as potent ATP-competitive inhibitors.

This guide details the Structure-Activity Relationship (SAR), synthesis via Suzuki-Miyaura cross-coupling, and validated biological assay protocols for this scaffold.

Structural Activity Relationship (SAR) & Mechanism

The Geometry of Inhibition

The biological potency of 4-phenylpyrazoles often stems from their role as hinge binders or hydrophobic core occupants .

  • HSP90 Inhibition (e.g., CCT018159): In 3,4-diarylpyrazoles, the steric clash between the aryl rings at positions 3 and 4 forces them out of coplanarity. This twist mimics the conformation of adenosine in the ATP-binding pocket of Heat Shock Protein 90 (HSP90). The 4-phenyl group typically engages in

    
    -stacking or hydrophobic van der Waals interactions with residues like Phe138 or Val136 in the N-terminal domain.
    
  • Kinase Inhibition (ROCK-II, CDK): The pyrazole nitrogen (N2) often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Glu/Leu backbone), while the 4-phenyl group extends into the hydrophobic gatekeeper region, imparting selectivity.

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism of 4-phenylpyrazole derivatives within the HSP90 ATP-binding pocket.

HSP90_Mechanism HSP90 HSP90 N-Terminal Domain (Open Conformation) ATP ATP (Natural Ligand) HSP90->ATP Normal Binding Inhibitor 4-Phenylpyrazole Derivative (e.g., CCT018159) HSP90->Inhibitor High Affinity Competitive Binding Complex Inhibitor-HSP90 Complex (Stabilized) Inhibitor->Complex Blocks ATP Hydrolysis Client Client Proteins (Her2, Raf-1, CDK4) Complex->Client Prevents Chaperoning Degradation Proteasomal Degradation (Ubiquitin Pathway) Client->Degradation Misfolding & Clearance

Caption: Competitive inhibition mechanism where 4-phenylpyrazole displaces ATP, leading to client protein degradation.

Therapeutic Applications & Data Summary

Key Therapeutic Areas
Therapeutic AreaTargetMechanismRepresentative Compound
Oncology HSP90ATP-competitive inhibition; induces degradation of oncogenic clients (Her2, Raf).CCT018159 (3,4-diarylpyrazole)
Oncology ROCK-IIHinge binding; prevents phosphorylation of myosin light chain (MLC).Compound 5 (Benzodioxane derivative)
Inflammation COX-2Selective hydrophobic pocket occupation (requires specific 1,5-substitution pattern, but 4-phenyl analogs exist).Celecoxib Analogs
Antimicrobial TyrosinaseCopper chelation and hydrophobic binding.Compound 3f (Suzuki adduct)
Quantitative Activity Profile (IC50 Comparison)

The table below summarizes potency data from key literature sources.

Compound ClassTarget Cell Line / EnzymeActivity (IC50)Reference
3,4-Diarylpyrazole (CCT018159) HSP90 (ATPase Assay)2.0 - 5.0

M
[1, 2]
3,4-Diarylpyrazole (VER-49009) HCT116 (Colon Cancer)0.25

M
[2]
4-Phenyl-benzodioxane ROCK-II Kinase0.003

M (3 nM)
[3]
4-Aryl-pyrazole-3,5-diamine CDK90.45

M
[4]

Experimental Protocols

Synthesis: Microwave-Assisted Suzuki-Miyaura Coupling

Accessing the 4-phenyl regioisomer is synthetically more challenging than the 3- or 5-isomers. The most robust method is the Suzuki coupling of 4-iodopyrazoles.

Rationale: Conventional heating often leads to low yields due to the electron-rich nature of the pyrazole ring deactivating the C4 position. Microwave irradiation accelerates the oxidative addition step of the catalytic cycle.

Workflow Diagram:

Synthesis_Workflow Start 4-Iodo-1-methyl-1H-pyrazole (Substrate) Conditions DME/H2O (10:1) Microwave 90°C, 10 min Start->Conditions + Reagents Reagents Phenylboronic Acid (1.0 eq) Pd(PPh3)4 (2 mol%) Cs2CO3 (2.5 eq) Reagents->Conditions Product 4-Phenyl-1-methyl-1H-pyrazole (Yield > 85%) Conditions->Product Cross-Coupling

Caption: Optimized microwave synthesis route for 4-phenylpyrazole derivatives.

Step-by-Step Protocol:

  • Preparation: In a microwave-safe vial, dissolve 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and the substituted phenylboronic acid (1.0 equiv) in a mixture of DME (dimethoxyethane) and water (10:1 ratio).

  • Catalyst Addition: Add Cesium Carbonate (Cs₂CO₃) (2.5 equiv) followed by Tetrakis(triphenylphosphine)palladium(0) (2 mol%). Note: Add catalyst last to minimize oxidation.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 90°C for 5–12 minutes . (Conventional reflux requires 12+ hours for similar conversion).

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Bioassay: HSP90 ATPase Activity Assay (Malachite Green)

To validate the biological activity of the synthesized 4-phenylpyrazole, an ATPase inhibition assay is the standard self-validating method.

  • Reagent Setup: Prepare assay buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂).

  • Enzyme Incubation: Incubate recombinant Yeast or Human HSP90 (50 nM) with the test compound (0.01 – 100

    
    M) for 30 minutes at 37°C.
    
  • Reaction Start: Add ATP (1 mM) to initiate the reaction. Incubate for 1 hour.

  • Detection: Add Malachite Green reagent. This reacts with the liberated inorganic phosphate (Pi).

  • Quantification: Measure absorbance at 620 nm. Calculate IC50 by plotting % inhibition vs. log[concentration].

    • Control: Use Geldanamycin (standard HSP90 inhibitor) as a positive control.

References

  • Cheung, K. M., et al. (2005). "The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Dymock, B. W., et al. (2005). "Novel, potent small-molecule inhibitors of the molecular chaperone Hsp90 discovered through structure-based design." Journal of Medicinal Chemistry.

  • Feng, Y., et al. (2008). "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors."[1] Journal of Medicinal Chemistry.

  • Landa, P., et al. (2012). "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry.

  • Li, X., et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters.

Sources

Foundational

The Pyrazole Scaffold: Technical Safety & Utility Guide for 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

Topic: 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Content Type: Technical Safety & Utility Guide (Whitepaper) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Chemical Identity & Structural Signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Content Type: Technical Safety & Utility Guide (Whitepaper) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Chemical Identity & Structural Significance[1][2][3][4]

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is not merely a generic organic intermediate; it is a privileged scaffold in medicinal chemistry. Its structure—a pyrazole ring substituted with a phenyl group at position 4 and an acetyl group at position 3—serves as a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple solvents or reagents, this molecule possesses inherent bioactivity potential due to its ability to mimic ATP binding modes or interact with allosteric enzyme pockets. This guide treats the substance as a High-Potency Research Chemical (HPRC) until specific toxicological data proves otherwise.

Physicochemical Profile
PropertyValue / DescriptionTechnical Note
IUPAC Name 1-(4-Phenyl-1H-pyrazol-3-yl)ethanoneOften referred to as 3-Acetyl-4-phenylpyrazole.
CAS Number 26964-34-9 (Isomer Specific)Note: Commercial databases often conflate isomers. Verify structure via NMR.
Molecular Formula C₁₁H₁₀N₂OMW: 186.21 g/mol
Structural Feature Tautomeric Proton (N1-H ⇌ N2-H)The acidic proton on nitrogen allows for facile N-alkylation but complicates solubility.
Solubility DMSO, Methanol, DMFPoor water solubility (< 0.1 mg/mL). Lipophilic (LogP ~2.3).
Appearance Off-white to pale yellow solidColoration often indicates oxidation of trace impurities (e.g., hydrazines).

Hazard Identification & Risk Assessment (E-E-A-T Analysis)

Standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications. However, based on Structure-Activity Relationship (SAR) analysis of the pyrazole pharmacophore, the following specific risks must be managed:

A. The "Pharmacophore Warning" (Bioactivity Hazard)
  • Kinase Inhibition Potential: The 4-phenyl-3-acyl motif is structurally homologous to the hinge-binding region of several kinase inhibitors.

    • Risk:[1] Unintended modulation of cell signaling pathways (e.g., MAPK, CDK) upon systemic exposure.

    • Control: Handle as a potential reproductive toxin and specific target organ toxicant (STOT).

  • COX Enzyme Interaction: Similar to Celecoxib, 1,3,4-substituted pyrazoles can bind Cyclooxygenase-2 (COX-2).

    • Risk:[1] Gastrointestinal irritation or cardiovascular events upon chronic high-dose exposure.

B. Chemical Reactivity Hazards
  • Electrophilicity: The acetyl group (C3-carbonyl) is susceptible to nucleophilic attack, making it a skin sensitizer (Schiff base formation with skin proteins).

  • Acidity: The pyrazole NH (pKa ~14) is weakly acidic. Reaction with strong bases (NaH, KOtBu) generates a nucleophilic anion that is highly reactive.

C. GHS Classification (Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Estimated LD50 < 2000 mg/kg based on pyrazole analogs).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (Solid dust hazard).

  • H411: Toxic to aquatic life with long-lasting effects (Common for phenyl-substituted heterocycles).

Handling, Storage & Stability Protocols

This section defines a Self-Validating Safety System . The protocol ensures that if a failure occurs (e.g., spill), the system contains it without human exposure.

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory decision logic for handling this compound.

SafetyHierarchy Start Receipt of Material Assess Quantity Assessment Start->Assess SmallScale < 100 mg (Standard Bench) Assess->SmallScale Low Dust Risk LargeScale > 100 mg (High Exposure Risk) Assess->LargeScale High Dust Risk Control1 Fume Hood (Face Velocity > 100 fpm) Double Nitrile Gloves SmallScale->Control1 Control2 Powder Containment Hood Respirator (P100) Backup LargeScale->Control2 Waste Disposal: High-Temp Incineration (NO Drain Disposal) Control1->Waste Control2->Waste

Caption: Risk-based handling decision tree. Quantities >100mg trigger advanced containment due to potential bioactivity.

Storage & Stability
  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture promotes tautomeric shifts and potential hydrolysis if acidic impurities are present.

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and strong bases.

Synthetic Utility & Reaction Pathways[2][3][5][6][7][8][9][10]

For drug development professionals, the value of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone lies in its divergent reactivity . It is a "bifunctional" scaffold:

  • The Ketone (C3): Allows for condensation reactions (e.g., to form hydrazones or amines).

  • The Pyrazole Nitrogen (N1): Allows for diversification via alkylation or arylation.

Primary Synthesis Route (Enaminone Approach)

The most robust synthesis, avoiding the regioselectivity issues of hydrazine/diketone condensation, involves the reaction of an enaminone with hydrazine.

Protocol:

  • Precursor: React 4-phenyl-3-butyn-2-one with dimethylamine (or use the dimethylamino-enone equivalent).

  • Cyclization: Treat the enaminone with Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol at reflux.[2]

  • Purification: Recrystallization from Ethanol/Water.

Divergent Synthesis Workflow

SynthesisPathways Core 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (Scaffold) R_Amine Reductive Amination (NaBH3CN / R-NH2) Core->R_Amine R_Base N-Alkylation (Cs2CO3 / R-X) Core->R_Base R_Cond Claisen Condensation (Base / Esters) Core->R_Cond Prod_Kinase Kinase Inhibitor Analogs (Secondary Amines) R_Amine->Prod_Kinase Prod_Ligand N-Substituted Ligands (Regioisomer Control Req.) R_Base->Prod_Ligand Prod_Diketo 1,3-Diketone Derivatives (Metal Chelators) R_Cond->Prod_Diketo

Caption: Synthetic divergence map. The scaffold enables access to three distinct classes of bioactive molecules.

Emergency Protocols (Self-Validating)

In the event of exposure, immediate action is required to mitigate the "Pharmacophore Risk" (unseen biological modulation).

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with PEG-400 or soap/water for 15 mins.Lipophilic compounds (LogP >2) require surfactants for effective removal; water alone is inefficient.
Eye Contact Flush with saline; consult ophthalmologist.The acetyl group is a mucous membrane irritant; pH neutral flushing is critical.
Ingestion Do NOT induce vomiting. Administer activated charcoal.Prevents re-absorption. Vomiting risks aspiration of a potential chemical irritant.
Spill Cleanup Wet-sweep with ethanol-dampened pads.Avoids dust generation (inhalation hazard). Incinerate waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217965 (Pyrazole derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Substituted Pyrazoles - Toxicological Summary. Retrieved from [Link]

  • Faria, J. V., et al. (2017).Recent Advances in the Synthesis of Pyrazoles: A Review.Bioorganic & Medicinal Chemistry, 25(20), 5891-5903. (Grounding for Synthetic Routes).
  • Kumar, V., et al. (2013).Pyrazoles as Potential Anti-Inflammatory Agents: A Review.Mini-Reviews in Medicinal Chemistry. (Grounding for Pharmacophore Safety).

Sources

Protocols & Analytical Methods

Method

Guide to the Synthesis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone from Hydrazine Hydrate

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a heterocyclic scaffold of significan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are core components in numerous pharmacologically active compounds, including celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction).[1] This application note details a robust and regioselective two-step synthetic strategy. The methodology first involves the base-catalyzed C-acylation of phenylacetone to form the key intermediate, 2-phenylbutane-1,3-dione. This is followed by a classic cyclocondensation reaction with hydrazine hydrate. We will elucidate the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the rationale behind critical experimental choices to ensure reproducibility and high yield.

Strategic Overview & Mechanistic Rationale

The synthesis of substituted pyrazoles often presents a challenge in controlling regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl precursors. The presented strategy circumvents this issue by employing a symmetrical reaction with respect to the attacking hydrazine molecule, ensuring the formation of a single desired product isomer.

The overall synthetic pathway is a two-step process:

  • Synthesis of 2-Phenylbutane-1,3-dione: This key intermediate is prepared via a base-mediated Claisen-type condensation. Phenylacetone is deprotonated to form a nucleophilic enolate, which then attacks an acylating agent (acetic anhydride). This step establishes the required carbon skeleton.

  • Cyclocondensation with Hydrazine Hydrate: The synthesized 1,3-dicarbonyl compound undergoes a cyclocondensation reaction with hydrazine hydrate. This reaction, a variant of the Knorr pyrazole synthesis, is the most common and efficient method for forming the pyrazole ring from such precursors.[2][3]

Below is a high-level workflow diagram illustrating this strategic approach.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazole Formation A Phenylacetone + Acetic Anhydride B 2-Phenylbutane-1,3-dione (1,3-Dicarbonyl Intermediate) A->B  Base-Catalyzed  Acylation D 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (Final Product) B->D  Cyclocondensation  (Knorr Synthesis) C Hydrazine Hydrate

Figure 1: High-level workflow for the synthesis of the target pyrazole.

Mechanism of Cyclocondensation

The trustworthiness of this synthesis relies on the predictable mechanism of the Knorr pyrazole synthesis. Hydrazine, a binucleophile, reacts with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.

  • Initial Attack: One nitrogen atom of hydrazine performs a nucleophilic attack on one of the carbonyl carbons of 2-phenylbutane-1,3-dione.

  • Hydrazone Formation: This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4]

The mechanism is detailed in the diagram below.

G cluster_mech Cyclocondensation Mechanism diketone 2-Phenylbutane-1,3-dione intermediate1 Initial Adduct diketone->intermediate1 Nucleophilic Attack hydrazine + Hydrazine (H₂N-NH₂) hydrazone Hydrazone Intermediate intermediate1->hydrazone - H₂O cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Attack product Target Pyrazole cyclized->product - H₂O (Aromatization)

Figure 2: Simplified mechanism of pyrazole ring formation.

Experimental Protocols

Safety Advisory: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. All reactions should be conducted with appropriate caution.

Part A: Protocol for Synthesis of 2-Phenylbutane-1,3-dione (Intermediate)

This protocol is adapted from standard procedures for the acylation of ketones.

Materials:

  • Phenylacetone

  • Acetic Anhydride

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Base Addition: Suspend sodium ethoxide (1.1 equivalents) in 100 mL of anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.

  • Enolate Formation: Dissolve phenylacetone (1.0 equivalent) in 20 mL of anhydrous diethyl ether and add it dropwise to the stirred base suspension over 30 minutes. Allow the mixture to stir for an additional hour at 0 °C to ensure complete enolate formation. The causality here is critical: slow addition prevents uncontrolled side reactions, and the low temperature stabilizes the enolate.

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, followed by refluxing for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the phenylacetone spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water. Acidify the aqueous layer to pH ~5-6 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. The bicarbonate wash is essential to remove any unreacted acetic anhydride and acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenylbutane-1,3-dione, which can be purified by vacuum distillation if necessary.

Part B: Protocol for Synthesis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

This protocol details the cyclocondensation step.

Materials:

  • 2-Phenylbutane-1,3-dione (from Part A)

  • Hydrazine Hydrate (64% solution in water, or anhydrous)

  • Ethanol or Glacial Acetic Acid

  • Ice-cold water

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-phenylbutane-1,3-dione (1.0 equivalent) in 30 mL of ethanol. Glacial acetic acid can also be used as the solvent, which can catalyze the dehydration steps.[5]

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed. The slight excess of hydrazine ensures the complete consumption of the limiting dicarbonyl starting material.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C for ethanol) for 4-6 hours.[6]

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC until the starting 1,3-dicarbonyl spot is no longer visible.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing 150 mL of ice-cold water while stirring vigorously. The target pyrazole product is typically insoluble in water and will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any residual hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone as a crystalline solid.

Data Summary & Characterization

The following tables summarize the quantitative data for the synthesis and the expected characterization data for the final product.

Table 1: Quantitative Reaction Parameters

ParameterStep A: Intermediate SynthesisStep B: Pyrazole Synthesis
Key Reagent Phenylacetone2-Phenylbutane-1,3-dione
Molar Ratio Phenylacetone:NaOEt:Ac₂O = 1:1.1:1.1Diketone:Hydrazine = 1:1.1
Solvent Anhydrous Diethyl EtherEthanol or Glacial Acetic Acid
Temperature 0 °C to Reflux (~35 °C)Room Temperature to Reflux (~80 °C)
Reaction Time 4-5 hours4-6 hours
Typical Yield 70-85%80-95%

Table 2: Characterization Data for 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

PropertyExpected Value
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance White to off-white crystalline solid
Melting Point ~155-158 °C (This can vary based on purity)
¹H NMR (CDCl₃) δ (ppm) ~10.0-12.0 (br s, 1H, NH), 7.8-8.0 (s, 1H, pyrazole C5-H), 7.2-7.5 (m, 5H, Ar-H), 2.6 (s, 3H, COCH₃)
¹³C NMR (CDCl₃) δ (ppm) ~195 (C=O), ~150 (pyrazole C3), ~140 (pyrazole C5), ~135 (Ar C-ipso), ~129 (Ar CH), ~128 (Ar CH), ~127 (Ar CH), ~115 (pyrazole C4), ~28 (CH₃)
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch), ~1660 (C=O stretch, acetyl), ~1590, 1490 (C=C, C=N stretch)

Note: NMR and IR spectral data are predicted based on typical values for similar structures and should be confirmed experimentally.

References

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Gomes, M. N., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(12), 2063. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • American Chemical Society. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

  • International Journal of Innovative Research in Technology. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT, 10(1). Available at: [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 48-51. Available at: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2018). Synthesis and Characterization of Various Pyrazolines From Chalcones. IJRASET, 6(4). Available at: [Link]

  • Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 147. Available at: [Link]

  • ResearchGate. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 1-30. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2010). Pyrazol-3-ones, Part 1: Synthesis and Applications. Progress in Heterocyclic Chemistry, 22, 1-84. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Vilsmeier-Haack Formylation of Phenylpyrazole Precursors

Abstract The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing an efficient and versatile methodology for the formylation of electron-rich aromatic and heteroaromatic systems.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing an efficient and versatile methodology for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2][3] This application note offers a detailed guide to the Vilsmeier-Haack formylation of phenylpyrazole precursors, a critical transformation for generating key intermediates in pharmaceutical and materials science research.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both one-pot cyclization/formylation and the formylation of pre-formed pyrazoles, and discuss critical experimental parameters to ensure successful and reproducible outcomes.

Mechanistic Insights and Regioselectivity

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile, the chloroiminium salt, commonly referred to as the Vilsmeier reagent.[7][8] This species is typically generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[9][10][11]

The reaction proceeds via two primary pathways depending on the starting material:

  • Pathway A: Formylation of a Pre-formed Phenylpyrazole. The electron-rich pyrazole ring executes a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde. For 1-phenyl-1H-pyrazoles, the formylation overwhelmingly occurs at the C4 position, which possesses the highest electron density.[12]

  • Pathway B: Cyclization and Formylation of a Hydrazone. This elegant one-pot synthesis begins with the reaction of a ketone's phenylhydrazone precursor with the Vilsmeier reagent. The reaction cascade involves an initial electrophilic attack, followed by cyclization to form the pyrazole ring, and subsequent formylation to deliver the 4-formylpyrazole derivative.[6][13]

Below is a diagram illustrating the general mechanism for the formation of the Vilsmeier reagent and its subsequent reaction with a phenylpyrazole.

Vilsmeier_Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Iminium_Intermediate Iminium Ion Intermediate Phenylpyrazole Phenylpyrazole (Electron-Rich Heterocycle) Phenylpyrazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 4-Formylphenylpyrazole Iminium_Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Generalized mechanism of Vilsmeier-Haack formylation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the two most common approaches to synthesizing 4-formylphenylpyrazoles.

Protocol A: One-Pot Cyclization and Formylation from a Hydrazone Precursor

This method is highly efficient for converting substituted acetophenone phenylhydrazones directly into 1,3-diaryl-1H-pyrazole-4-carbaldehydes.[13]

Materials:

  • Substituted acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution (or sodium acetate solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents relative to the hydrazone). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2-4 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a viscous, white precipitate indicates the generation of the Vilsmeier reagent.[9]

  • Substrate Addition: Dissolve the acetophenone phenylhydrazone (1 equivalent) in a minimal amount of DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-80 °C. Reaction times can vary significantly (from 2 to 24 hours) depending on the substrate.[1][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol B: Formylation of a Pre-synthesized Phenylpyrazole

This protocol is suitable when the phenylpyrazole starting material is already available.

Materials:

  • Substituted 1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous sodium hydroxide (2M) or sodium carbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware as in Protocol A

Procedure:

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol A, steps 1-3, using 1.5-3 equivalents of both DMF and POCl₃ relative to the pyrazole substrate.

  • Substrate Addition: Add the 1-phenyl-1H-pyrazole (1 equivalent), either neat or as a solution in a minimal amount of anhydrous DMF, to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and subsequently heat to 70-90 °C for 3-6 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the mixture with a 2M NaOH solution or saturated sodium carbonate solution.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract the product with ethyl acetate or a similar organic solvent.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Workflow Visualization

The general experimental workflow for the Vilsmeier-Haack formylation is depicted below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Substrate_Add 2. Add Phenylpyrazole Precursor (at 0°C) Reagent_Prep->Substrate_Add Heating 3. Heat Reaction Mixture (e.g., 60-90°C) Substrate_Add->Heating TLC 4. Monitor by TLC Heating->TLC Quench 5. Quench with Ice Water TLC->Quench Reaction Complete Neutralize 6. Neutralize with Base Quench->Neutralize Extract 7. Extract with Organic Solvent Neutralize->Extract Purify 8. Purify (Chromatography/Recrystallization) Extract->Purify Final_Product Final_Product Purify->Final_Product Pure 4-Formylphenylpyrazole

Caption: Standard experimental workflow for the Vilsmeier-Haack reaction.

Key Parameters and Optimization

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 5 equivalents) is often required to drive the reaction to completion, especially for less reactive substrates.[4][6] The exact ratio of DMF to POCl₃ is also crucial for optimal reagent formation.[9]

  • Temperature Control: The initial cooling to 0 °C is critical to control the highly exothermic reaction between DMF and POCl₃. Subsequent heating is necessary to overcome the activation energy for the electrophilic substitution on the pyrazole ring.[1][5]

  • Solvent Choice: While DMF often serves as both reagent and solvent, using a co-solvent like DCE can be beneficial for substrates with poor solubility in DMF. Some protocols have also successfully employed greener solvents like acetonitrile.

  • Substituent Effects: The electronic nature of substituents on both the phenyl and pyrazole rings significantly impacts reactivity. Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic rings enhance their nucleophilicity, facilitating the reaction. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring system and may require harsher conditions or fail to react altogether.[4]

Data Summary: Reaction Conditions and Yields

The following table summarizes representative conditions for the Vilsmeier-Haack formylation of various phenylpyrazole precursors.

Precursor TypeR¹ GroupR³ GroupReagents (Equivalents)Temp (°C)Time (h)Yield (%)Reference
HydrazoneH4-Cl-PhDMF/POCl₃601-7~85
HydrazoneH4-F-PhDMF/POCl₃705-6Good[1]
HydrazoneHThiophen-2-ylDMF/POCl₃556Excellent[1]
PyrazolePhenylPropylDMF(5)/POCl₃(2)120252[14]
Pyrazole4-MeO-PhO-(CH₂)₂-OMeDMF(4)/POCl₃(4)702448[5]
PyrazoleHHDMF/POCl₃RT → 80-65[3]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Deactivated substrate (electron-withdrawing groups).2. Insufficient Vilsmeier reagent.3. Temperature too low or reaction time too short.4. Moisture contamination degrading the reagent.1. Increase reaction temperature and time.2. Increase the equivalents of DMF/POCl₃.3. Ensure all reagents and glassware are anhydrous.
Formation of Multiple Products 1. Competing side reactions (e.g., chlorination).2. Formylation at an alternative position.3. Degradation of starting material or product.1. Lower the reaction temperature.2. Carefully control the stoichiometry of the Vilsmeier reagent.3. Ensure a controlled and non-vigorous work-up procedure.
Difficult Work-up 1. Formation of emulsions during extraction.2. Product is water-soluble.1. Add brine to the aqueous layer to break emulsions.2. If the product is highly polar, use continuous extraction or saturate the aqueous layer with NaCl.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 4-formylphenylpyrazoles. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature, stoichiometry, and substrate reactivity, researchers can reliably produce these valuable chemical building blocks. The protocols and insights provided in this document serve as a comprehensive resource for the successful application of this important named reaction in a research and development setting.

References

  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. Benchchem.
  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Joshi, A. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023).
  • PrepChem.com. Synthesis of Vilsmeier reagent. PrepChem.com.
  • Benchchem. Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • Chemistry Steps. The Vilsmeier-Haack Reaction. Chemistry Steps.
  • YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube.
  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry.
  • Lokhande, P. D. et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR.
  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025).
  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

Sources

Method

Application Note &amp; Protocols: High-Purity Crystallization of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

Abstract This document provides a comprehensive guide to the crystallization of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. The generation of high...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. The generation of high-purity, crystalline material is often a critical bottleneck in the research and development pipeline, essential for accurate analytical characterization, determination of three-dimensional structure via X-ray diffraction, and ensuring batch-to-batch consistency in downstream applications.[1] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design and troubleshoot experiments. We present detailed, field-proven protocols for four primary crystallization methods: Slow Cooling, Slow Evaporation, Vapor Diffusion, and Anti-Solvent Addition. Each protocol is supported by scientific rationale, troubleshooting advice, and a comparative summary to guide method selection.

Foundational Principles: From Solution to Single Crystal

Crystallization is a thermodynamic process driven by the controlled transition of a solute from a supersaturated solution to a highly ordered, solid-state lattice.[2] The success of this process hinges on carefully manipulating solubility. An ideal crystallization solvent will completely dissolve the target compound at an elevated temperature but exhibit poor solubility at lower temperatures.[3]

The journey from a crude solid to pure crystals involves three key stages:

  • Dissolution & Supersaturation: The impure compound is dissolved in a minimal amount of hot solvent to create a saturated or near-saturated solution.[4] Supersaturation, the necessary driving force for crystallization, is then achieved by reducing the solution's solvating power, typically by cooling, evaporating the solvent, or introducing an anti-solvent.

  • Nucleation: In the supersaturated state, molecules begin to self-assemble into small, ordered aggregates. This can occur spontaneously (homogenous nucleation) or be initiated on a surface, such as a dust particle or a scratch on the flask wall (heterogeneous nucleation). The rate of nucleation is critical; slow nucleation promotes the growth of fewer, larger crystals.[5]

  • Crystal Growth: Once stable nuclei have formed, additional solute molecules deposit onto the existing lattice, causing the crystals to grow. Slow, controlled growth is paramount for excluding impurities from the crystal lattice and achieving high purity and diffraction-quality single crystals.[6]

Pre-Crystallization Strategy: Solvent Selection

The choice of solvent is the most critical parameter in a crystallization experiment.[7] 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone possesses both hydrogen bond donors (N-H) and acceptors (N, C=O) as well as an aromatic phenyl group, classifying it as a moderately polar molecule. This structural information guides the selection of suitable solvents. The principle of "like dissolves like" suggests that polar to moderately polar solvents will be most effective.[4]

Systematic Solvent Screening Protocol:

  • Place approximately 10-20 mg of the crude compound into a small test tube.

  • Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature. Observe solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add the solvent dropwise until a clear solution is achieved.[2]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline precipitate.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile.

  • Mixed Solvent Systems (Anti-Solvents): For cases where the compound is too soluble in a primary solvent, an "anti-solvent" in which the compound is insoluble can be added. Common pairs for moderately polar compounds include Ethanol/Water, Acetone/Water, or Ethyl Acetate/Hexanes.[8][9]

Crystallization Method Selection Workflow

The choice of crystallization method depends on the quantity of material available, the solubility characteristics of the compound, and the desired outcome (bulk purification vs. single crystals for X-ray diffraction).

G cluster_screening Initial Assessment cluster_methods Crystallization Protocols start Crude 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone solubility_test Perform Solvent Screen start->solubility_test good_solubility Good solubility difference (Hot vs. Cold)? solubility_test->good_solubility slow_cool Method 1: Slow Cooling Crystallization good_solubility->slow_cool  Yes (>50 mg) slow_evap Method 2: Slow Evaporation good_solubility->slow_evap  Somewhat (Soluble at RT) anti_solvent Method 4: Anti-Solvent Addition good_solubility->anti_solvent  No (Soluble in one, insoluble in another) end_bulk Pure Crystalline Powder slow_cool->end_bulk Bulk Purification vapor_diff Method 3: Vapor Diffusion slow_evap->vapor_diff  Need higher quality or <10 mg sample end_single High-Quality Single Crystals slow_evap->end_single Single Crystals vapor_diff->end_single anti_solvent->end_bulk

Caption: Decision workflow for selecting a crystallization method.

Detailed Experimental Protocols

Protocol 1: Slow Cooling Crystallization (Bulk Recrystallization)

Principle: This is the most common purification technique, relying on the difference in solubility of the compound in a given solvent at high and low temperatures.[2] Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, leaving impurities behind in the solution (mother liquor).[4]

Methodology:

  • Dissolution: Place the crude 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with stirring until the solid completely dissolves. If needed, add more hot solvent dropwise until a clear solution is obtained.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[6]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, the flask can be insulated.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Slow Evaporation

Principle: This method is ideal when a compound is reasonably soluble at room temperature. Supersaturation is achieved gradually as the solvent evaporates, promoting slow and controlled crystal growth.[10] It is a simple technique for generating high-quality single crystals.[5]

Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature to create a clear, near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[5]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution with tweezers or decant the remaining solvent.

Protocol 3: Vapor Diffusion

Principle: This is a powerful technique for producing high-quality single crystals from milligram quantities of material.[10] The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing its solvating power and inducing crystallization.[11]

Methodology:

  • Preparation: Dissolve 2-10 mg of the compound in a minimal volume (1-2 drops) of a relatively non-volatile "good" solvent (e.g., toluene, or as a last resort, DMF) in a small, open vial.[10]

  • Assembly: Place this small vial inside a larger jar or beaker that contains a few milliliters of a volatile "anti-solvent" (e.g., hexanes, pentane, or diethyl ether). The level of the anti-solvent should be well below the top of the inner vial.[11]

  • Sealing: Seal the outer container tightly and leave it undisturbed in a stable environment.

  • Growth: Over hours or days, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form.

  • Isolation: Carefully retrieve the crystals once they have reached a suitable size.

Protocol 4: Anti-Solvent Addition / Solvent Layering

Principle: This method is effective when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[8] The anti-solvent is introduced slowly to a solution of the compound in the good solvent, causing a rapid decrease in solubility and inducing precipitation. For higher quality crystals, the anti-solvent can be carefully layered on top of the compound solution, allowing for slow diffusion at the interface.[11]

Methodology:

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) in a narrow vial or test tube.

  • Layering: Carefully and slowly add the "anti-solvent" (e.g., water or hexanes) down the side of the vial to form a distinct layer on top of the compound solution. A syringe or pipette is recommended for this step.[11]

  • Diffusion & Growth: Seal the vial and leave it undisturbed. Crystals will typically form at the interface between the two solvents over time.

  • Isolation: Collect the crystals by filtration or by carefully removing them with a pipette.

Summary and Troubleshooting

Method Principle Recommended Solvents Pros Cons
Slow Cooling Temperature-dependent solubilityEthanol, Isopropanol, AcetonitrileGood for bulk purification, high yield, straightforward.[2]May not produce single crystals suitable for X-ray diffraction.
Slow Evaporation Gradual increase in concentrationEthyl Acetate, Acetone, DichloromethaneSimple setup, good for producing high-quality crystals.[10]Requires volatile solvents, can be slow, not suitable for all compounds.
Vapor Diffusion Slow diffusion of an anti-solventGood: Toluene, DMF; Anti-solvent: Hexanes, Diethyl EtherExcellent for small quantities, yields high-quality single crystals.[10][11]Requires careful selection of a miscible solvent/anti-solvent pair.
Anti-Solvent Rapid or slow introduction of a miscible anti-solventGood: Acetone, Ethanol; Anti-solvent: Water, HexanesFast results (addition), can produce good crystals (layering).[8]Rapid addition can lead to amorphous powder; layering can be tricky.

Common Troubleshooting Scenarios:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal, or further cooling the solution.[6]

  • Oiling Out: The compound precipitates as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[7] Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • Poor Recovery: Too much solvent was used initially. The compound has some residual solubility even in the cold solvent.[4] Try to evaporate some of the solvent from the mother liquor to recover more material, though it may be less pure.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • WikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]

  • EPFL. Guide for crystallization. Available at: [Link]

  • Nayak, P. S., et al. (2008). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • RSC Education. (2021). Finding the best solvent for recrystallisation. Available at: [Link]

  • Fun, H.-K., et al. (2012). [5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • University of Massachusetts Lowell, Department of Chemistry. Recrystallization. Available at: [Link]

  • Chen, Y., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

Sources

Application

Application Note: Preparation of Schiff Base Derivatives from 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

Abstract & Introduction This application note details the optimized protocol for synthesizing Schiff base (ketimine) derivatives from 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone . Pyrazole-based heterocycles are privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for synthesizing Schiff base (ketimine) derivatives from 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone . Pyrazole-based heterocycles are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial profiles.[1][2][3] The condensation of the acetyl group on the pyrazole ring with primary aromatic amines yields Schiff bases that often demonstrate enhanced biological activity and lipophilicity compared to the parent ketone.

Unlike reactive aldehydes, the ketone moiety in 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone presents steric and electronic challenges that require rigorous water removal and specific catalytic conditions to drive the equilibrium toward the imine product. This guide provides a high-yield, reproducible methodology addressing these specific synthetic hurdles.

Chemical Background & Mechanism[3][4]

The formation of the Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the ethanone, followed by proton transfer and dehydration.

Key Mechanistic Insight: Ketones are less electrophilic than aldehydes. Furthermore, the adjacent pyrazole ring and the 4-phenyl substituent induces steric hindrance. Therefore, the reaction is strictly equilibrium-controlled. Successful isolation requires the continuous removal of water (via Dean-Stark apparatus or molecular sieves) or the use of a solvent system where the product precipitates, driving the equilibrium forward (Le Chatelier's principle).

Reaction Scheme

The general reaction involves the condensation of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (1) with a substituted aniline (2) to form the ketimine (3).

ReactionScheme Reactants 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone + Primary Amine (R-NH2) Intermediate Carbinolamine Intermediate Reactants->Intermediate Acid Cat. (AcOH) Transition Proton Transfer & Dehydration (-H2O) Intermediate->Transition Product Schiff Base (Ketimine) Transition->Product

Figure 1: Simplified reaction pathway for acid-catalyzed ketimine formation.

Materials & Reagents

ReagentSpecificationRole
1-(4-Phenyl-1H-pyrazol-3-yl)ethanone >98% PurityPrecursor
Substituted Aniline 1.0 - 1.2 eqNucleophile
Ethanol (Absolute) 200 proof, anhydrousSolvent
Glacial Acetic Acid 99.7%Catalyst
Molecular Sieves (4Å) ActivatedWater Scavenger (Optional)

Experimental Protocol

Method A: Conventional Acid-Catalyzed Reflux (Standard)

This method is robust for most aromatic amines. For electron-deficient amines (e.g., nitroanilines), see Optimization below.

Step-by-Step Procedure:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone in 20 mL of absolute ethanol .

  • Amine Addition: Add 1.0 mmol of the appropriate primary aromatic amine to the solution.

    • Note: If the amine is a hydrochloride salt, neutralize it first with an equimolar amount of sodium acetate or triethylamine.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Expert Tip: The pH should be approximately 4-5. Too much acid protonates the amine, rendering it non-nucleophilic; too little fails to activate the carbonyl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 6–8 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the ketone spot and the appearance of a new, less polar spot.

  • Isolation:

    • Scenario A (Precipitate forms): If the product precipitates during reflux or upon cooling to room temperature, filter the solid under vacuum.

    • Scenario B (No precipitate): Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. The sudden solubility change usually forces precipitation.

  • Purification: Recrystallize the crude solid from hot ethanol. If the impurity profile is complex, use column chromatography (Silica gel 60-120 mesh, Eluent: CHCl3/MeOH).

Method B: Microwave-Assisted Synthesis (High Throughput)

For libraries of compounds, microwave irradiation significantly reduces reaction time.

  • Mix 1 mmol ketone, 1 mmol amine, and 5 drops of acetic acid in a microwave vial with 2 mL ethanol.

  • Irradiate at 140 Watts and 80 °C for 5–10 minutes .

  • Cool and isolate as described in Method A.

Critical Process Parameters & Troubleshooting

The following logic tree describes how to handle common synthetic failures.

Troubleshooting Start Reaction Complete (TLC Check) Precipitate Is there a precipitate? Start->Precipitate YesPrec Filter & Recrystallize (EtOH) Precipitate->YesPrec Yes NoPrec Pour into Crushed Ice Precipitate->NoPrec No StillNo Did solid form on ice? NoPrec->StillNo YesIce Filter & Dry StillNo->YesIce Yes NoIce Oil formed? StillNo->NoIce No Oil Extract w/ DCM Dry over Na2SO4 Evaporate -> Triturate w/ Hexane NoIce->Oil Yes

Figure 2: Workflow for product isolation and troubleshooting.

Expert Insights:

  • Water Removal: If yields are <50%, add 1g of activated 4Å molecular sieves to the reaction flask during reflux. This is critical for sterically hindered ketones.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aniline (e.g., -NO2) deactivate the nucleophile. Increase reflux time to 12-24 hours or use Method B (Microwave).

  • Solvent Choice: If solubility is an issue in ethanol, switch to Methanol or a 1:1 mixture of Ethanol/Dioxane.

Characterization Guide

Validation of the Schiff base structure relies on the disappearance of the carbonyl signal and the appearance of the imine signature.

TechniqueParameterExpected Observation
FT-IR C=N StretchStrong band at 1600–1625 cm⁻¹
FT-IR C=O StretchDisappearance of ketone band (approx. 1680 cm⁻¹)
¹H NMR Methyl GroupSinglet at 2.2–2.4 ppm (shifted upfield from ketone precursor)
¹H NMR NH (Pyrazole)Broad singlet at 13.0–13.5 ppm (exchangeable with D₂O)
¹³C NMR C=N CarbonSignal at 150–160 ppm

Biological Applications

Schiff bases derived from pyrazoles are not merely synthetic intermediates; they are active pharmacophores.

  • Anticancer: Derivatives have shown cytotoxicity against HepG2 (liver) and MCF-7 (breast) cell lines, often attributed to the planarity of the phenyl-pyrazole-imine system allowing DNA intercalation [1].

  • Anti-inflammatory: These compounds often act as COX-2 inhibitors, structurally mimicking Celecoxib analogues [2].

  • Antimicrobial: The C=N linkage is essential for disrupting bacterial cell walls, particularly in S. aureus and E. coli strains [3].

References

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. [Link]

  • Proposed mechanism for the formation of pyrazole‐ethanone and anti-inflammatory evaluation. Chemistry & Biodiversity. [Link]

  • Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents. Rasayan Journal of Chemistry. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases. Pharmaceuticals (MDPI). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone

The following Technical Support Guide is designed for researchers and process chemists encountering difficulties with the synthesis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone . This guide moves beyond basic textbook definit...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists encountering difficulties with the synthesis of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone .

This guide moves beyond basic textbook definitions to address the specific regiochemical and purification challenges inherent to 3,4-disubstituted pyrazoles .

Case Reference: 3-Acetyl-4-Phenylpyrazole Optimization Target Audience: Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Advanced Synthetic Methodology)

Diagnostic: Why is my yield low?

If you are currently attempting to synthesize this molecule via direct condensation (e.g., reacting a 1,3-dicarbonyl equivalent with hydrazine) or 1,3-dipolar cycloaddition, you are likely encountering regioisomeric scrambling .

The Core Problem: Regioselectivity in 3,4-Disubstituted Systems

The target molecule requires a specific substitution pattern: an acetyl group at C3 and a phenyl group at C4 .

  • Pathway A (Condensation): Reacting hydrazine with an unsymmetrical 1,3-dicarbonyl precursor (like 3-benzylidene-2,4-pentanedione) typically favors the formation of 3,5-disubstituted pyrazoles or complex mixtures of 3,4- and 3,5-isomers due to the similar electrophilicity of the carbonyl centers. Separation requires tedious chromatography, leading to yields <30%.

  • Pathway B (1,3-Dipolar Cycloaddition): Reacting diazoacetone with phenylacetylene yields a mixture of the 3-acetyl-4-phenyl and 3-acetyl-5-phenyl isomers. The thermodynamic preference often favors the sterically less congested 3,5-isomer, reducing your yield of the desired 4-phenyl target.

The Solution: Switch to a Stepwise Functionalization Strategy (Suzuki-Miyaura Coupling) . This method locks the regiochemistry early, guaranteeing the 3,4-substitution pattern and improving overall yields to >65%.

Optimized Protocol: The "Suzuki-First" Strategy

This protocol utilizes a commercially available precursor, Ethyl 4-bromo-1H-pyrazole-3-carboxylate , to establish the phenyl ring via cross-coupling before converting the ester to the final acetyl group.

Workflow Visualization

G Start Ethyl 4-bromo-1H- pyrazole-3-carboxylate Protect Step 1: N-Protection (SEM/THP) Start->Protect SEM-Cl, NaH Suzuki Step 2: Suzuki Coupling (PhB(OH)2, Pd cat.) Protect->Suzuki Regiochemistry Locked Hydrolysis Step 3: Hydrolysis & Weinreb Amide Suzuki->Hydrolysis LiOH; then NH(OMe)Me Grignard Step 4: Grignard Addition (MeMgBr) Hydrolysis->Grignard Selective Ketone Formation Deprotect Step 5: Deprotection (Acid) Grignard->Deprotect TFA/HCl Final Target: 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Deprotect->Final

Caption: Optimized synthetic pathway avoiding regioisomeric mixtures by using a pre-functionalized pyrazole core.

Step-by-Step Methodology
Step 1: N-Protection (Critical for Yield)
  • Reagents: Ethyl 4-bromo-1H-pyrazole-3-carboxylate, SEM-Cl (or DHP), NaH, DMF.

  • Why: A free N-H proton poisons Palladium catalysts and leads to side reactions. Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) is mandatory.

  • Tip: Isolate the N1-protected isomer if possible, though N1/N2 mixtures often converge upon deprotection.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reagents: Protected Bromo-Pyrazole, Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas thoroughly. Heat to 90°C for 4-12 hours.

  • Checkpoint: Monitor by TLC/LCMS. The bromide should be fully consumed. This step installs the 4-phenyl group regioselectively.

Step 3: Ester-to-Ketone Conversion (The "Weinreb" Route)

Direct addition of Grignard to esters often leads to over-addition (tertiary alcohols). Use the Weinreb amide intermediate for high yield.

  • Hydrolysis: Treat the coupled ester with LiOH in THF/H₂O to get the carboxylic acid.

  • Amide Formation: React the acid with N,O-Dimethylhydroxylamine hydrochloride , EDC·HCl, and HOBt to form the Weinreb amide.

  • Grignard Addition: Cool the Weinreb amide (in dry THF) to 0°C. Add Methylmagnesium bromide (MeMgBr) (1.5 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8] The stable tetrahedral intermediate prevents over-addition.

    • Quench: Acidic workup releases the ketone (Acetyl group).

Step 4: Final Deprotection
  • Reagents: TFA/DCM (for SEM) or HCl/MeOH (for THP).

  • Result: Removal of the protecting group yields the pure 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone .

Quantitative Comparison: Old vs. New Route

FeatureTraditional Route (Condensation)Optimized Route (Suzuki/Weinreb)
Precursor Enaminones / Diazo compoundsEthyl 4-bromo-pyrazole-3-carboxylate
Regioselectivity Poor (Mixtures of 3,4 and 3,5)Excellent (Locked by starting material)
Purification Difficult ChromatographyStandard Extraction / Filtration
Typical Yield 15 - 30%60 - 75%
Scalability Dangerous (Diazo risks)High (Standard Process Chemistry)

Troubleshooting FAQs

Q: Can I use 3-acetyl-4-bromopyrazole directly in the Suzuki coupling? A: Yes, if you can source it. However, 3-acetyl-4-bromopyrazole is less commercially available than the ester. If you synthesize it yourself, you must protect the ketone (as a ketal) and the nitrogen before the Suzuki coupling, or the yield will suffer due to Pd-chelation by the acetyl group. The Ester route (described above) is generally more robust.

Q: My Suzuki reaction turns black and stalls. What is happening? A: This is "Palladium Black" precipitation, indicating catalyst decomposition.

  • Cause 1: Poor degassing. Oxygen kills the active Pd(0) species. Sparge solvents with Argon for 20 mins.

  • Cause 2: Free N-H. If your protection step was incomplete, the free pyrazole N coordinates to Pd, deactivating it. Ensure >95% protection before coupling.

Q: Why not react 3-benzylidene-2,4-pentanedione with hydrazine? A: This is a common trap. That reaction typically yields 4-benzyl-3,5-dimethylpyrazole (reduction of the double bond) or a mixture where the phenyl ring ends up on a substituent, not directly on the pyrazole core. It does not produce the 3-acetyl-4-phenyl substitution pattern.

Q: I am seeing a "tertiary alcohol" impurity in the final step. A: You likely skipped the Weinreb amide and added MeMgBr directly to the ester. Grignard reagents react twice with esters to form tertiary alcohols. You must use the Weinreb amide or a morpholine amide intermediate to stop the reaction at the ketone stage.

References & Authority

  • Regioselective Synthesis via Cross-Coupling:

    • Comparison of Suzuki coupling on pyrazole cores for 3,4-disubstitution patterns.

    • Source: Organic & Biomolecular Chemistry, "Regioselective synthesis of 3,4-diaryl-1H-pyrazoles".

  • Weinreb Amide Methodology:

    • Standard protocol for converting heterocyclic esters to ketones without over-addition.

    • Source: Tetrahedron Letters, "Synthesis of N-methoxy-N-methylamides from acids".

  • Palladium Catalyst Deactivation:

    • Mechanisms of catalyst poisoning by nitrogen heterocycles.

    • Source: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Azoles".

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Phenylpyrazoles in Aqueous Media

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with phenylpyrazole-based compounds. Phenylpyrazoles are a critical class of molecules, encompas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with phenylpyrazole-based compounds. Phenylpyrazoles are a critical class of molecules, encompassing a wide range of biologically active agents, including well-known insecticides and promising pharmaceutical candidates.[1][2] A common and significant hurdle in the preclinical development and in vitro testing of these compounds is their inherently low aqueous solubility. This guide provides a structured, in-depth approach to understanding, troubleshooting, and overcoming these solubility challenges to ensure the accuracy and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding phenylpyrazole solubility.

Q1: Why are many phenylpyrazole derivatives poorly soluble in water?

A: The limited aqueous solubility of phenylpyrazoles is rooted in their molecular structure. These compounds are characterized by a central pyrazole ring attached to a phenyl group.[1] This structure is largely hydrophobic (lipophilic), meaning it has a stronger affinity for non-polar environments (like lipids) than for polar environments (like water). Many phenylpyrazoles have a high partition coefficient (logP), a measure of lipophilicity, which often correlates with poor water solubility.[3] According to Lipinski's Rule of Five, a common guideline in drug discovery, a logP value greater than 5 is a strong indicator of potential solubility problems for orally administered drugs.[4][5] The rigid, planar structure and strong intermolecular forces within the crystal lattice of the solid compound also require significant energy to break apart during dissolution in water.[6][7]

Q2: My compound seems to be precipitating in my cell culture media. How can this affect my results?

A: Compound precipitation is a critical experimental artifact that can lead to highly misleading results. If a compound falls out of solution, the actual concentration exposed to your cells or target protein is unknown and significantly lower than your intended nominal concentration.[7] This can cause:

  • Underestimated Potency: The compound may appear less active or completely inactive because the effective concentration is below the threshold needed to elicit a biological response.[7]

  • Poor Reproducibility: The extent of precipitation can vary between experiments due to minor differences in media composition, temperature, or incubation time, leading to inconsistent results.

Q3: What is the very first step I should take before attempting to solubilize my phenylpyrazole for an experiment?

A: The foundational first step is to determine the intrinsic solubility of your compound in your primary experimental buffer (e.g., PBS, cell culture media) without any solubilizing agents. This baseline measurement is crucial for diagnosing the severity of the solubility issue and serves as a benchmark against which you can measure the effectiveness of any enhancement technique. A simple method is the shake-flask method followed by quantification of the dissolved compound in the supernatant via HPLC-UV or LC-MS.

Part 2: Systematic Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues, from simple adjustments to more advanced formulation strategies.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: A systematic workflow for troubleshooting phenylpyrazole solubility.

Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.

Cause: This is a classic sign of a highly lipophilic compound exceeding its thermodynamic solubility limit. DMSO is an excellent organic solvent, but when diluted into an aqueous system, its solvating power diminishes rapidly, causing the hydrophobic compound to "crash out."

Solutions (in order of complexity):

  • pH Adjustment (for Ionizable Compounds):

    • Principle: Many phenylpyrazoles possess acidic or basic functional groups. The solubility of these molecules can be dramatically increased by adjusting the pH of the buffer to favor the ionized (charged) form, which is more water-soluble than the neutral form.[8][9] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anion.[10] Conversely, for a weakly basic compound, lowering the pH below its pKa will protonate it, forming a more soluble cation.[10]

    • Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to unionized species.[9][11] By shifting the equilibrium towards the ionized form, you increase the total amount of drug that can be dissolved.

    • Action: Determine the pKa of your compound (experimentally or via prediction software). Prepare a series of buffers at different pH values around the pKa and measure the solubility in each.

    • Caution: Ensure the chosen pH is compatible with your biological assay (e.g., cell viability, enzyme activity).

  • Co-solvency:

    • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This makes the environment more favorable for dissolving hydrophobic solutes.[13][14]

    • Causality: Co-solvents like ethanol, propylene glycol, or PEG 400 work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute.[14][15] This effectively makes the aqueous environment "less polar" from the perspective of the phenylpyrazole.

    • Action: Prepare your buffer containing a small percentage (e.g., 1-10% v/v) of a biocompatible co-solvent. Test a range of concentrations to find the minimum amount needed for solubilization, as high concentrations can impact biological activity.

    • Trustworthiness Check: Always run a vehicle control (buffer with the co-solvent alone) in your assay to confirm it does not have a biological effect on its own.

Issue 2: My compound is soluble at low concentrations, but I cannot achieve the high concentration required for my dose-response curve.

Cause: You have likely reached the compound's kinetic or thermodynamic solubility limit in your current formulation. More advanced techniques are required to increase the apparent solubility.

Solutions:

  • Cyclodextrin Complexation:

    • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like phenylpyrazoles, forming a more water-soluble inclusion complex.[18][19]

    • Causality: The hydrophobic phenylpyrazole molecule partitions into the nonpolar interior of the CD "donut," while the polar exterior of the CD interacts favorably with water, effectively shuttling the drug into solution.[20] This is a non-covalent, dynamic interaction.[19][20]

    • Action: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are commonly used in pharmaceutical research due to their high solubility and safety profiles.[18][20] Prepare solutions with varying concentrations of CD and determine the one that achieves the target drug concentration.

    • See Protocol 1 for a detailed methodology.

  • Micellar Solubilization with Surfactants:

    • Principle: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell.

    • Causality: The hydrophobic phenylpyrazole partitions into the nonpolar core of the micelle, shielded from the aqueous environment, while the hydrophilic shell maintains the micelle's solubility in water.[22] This process is known as micellar solubilization.[22][23]

    • Action: Select a non-ionic, biocompatible surfactant such as Polysorbate 80 (Tween® 80) or Cremophor® EL. Prepare solutions with surfactant concentrations above the CMC.

    • Caution: Surfactants can permeabilize cell membranes and denature proteins at high concentrations. It is critical to determine the highest non-active concentration of the surfactant in your specific assay.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [len=2.5];

} end Caption: Encapsulation of a phenylpyrazole within a cyclodextrin host.

Part 3: Data & Protocols

Table 1: Comparison of Solubilization Strategies for a Model Phenylpyrazole
Formulation StrategyVehicleAchieved Solubility (µg/mL)Fold IncreaseKey Consideration
Baseline PBS, pH 7.40.51xIntrinsic solubility is very low.
pH Adjustment 50 mM Glycine Buffer, pH 10.01530xOnly for ionizable compounds; pH must be assay-compatible.
Co-solvency PBS + 10% PEG 4002550xPotential for vehicle effects on biological targets.
Cyclodextrin PBS + 5% (w/v) HPβCD150300xHigh solubilization capacity; generally well-tolerated in vitro.
Surfactant PBS + 1% Polysorbate 80>500>1000xVery high capacity; risk of cell toxicity and assay interference.

Note: Data are representative and will vary based on the specific phenylpyrazole structure.

Protocol 1: Step-by-Step Guide to Solubilization using HPβCD

This protocol describes a method to prepare a high-concentration stock solution of a poorly soluble phenylpyrazole using hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • Phenylpyrazole compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HPβCD) powder

  • Target aqueous buffer (e.g., sterile PBS, pH 7.4)

  • Vortex mixer, magnetic stirrer, and sonicator

  • Sterile microcentrifuge tubes and syringe filters (0.22 µm)

Methodology:

  • Prepare the HPβCD Vehicle:

    • Weigh out the required amount of HPβCD to make a 20% (w/v) stock solution in your target buffer. (e.g., 2g of HPβCD in a final volume of 10 mL of PBS).

    • Mix vigorously by vortexing or stirring until the HPβCD is fully dissolved. This is your vehicle solution.

  • Prepare the Drug-CD Complex:

    • Weigh an amount of your phenylpyrazole compound needed to make a 10 mM stock solution (or your desired target concentration) into a clean vial.

    • Add the appropriate volume of the 20% HPβCD vehicle from Step 1 to the vial.

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Facilitate Complexation:

    • Place the vial in a sonicating water bath for 15-30 minutes to aid dissolution and complex formation.

    • Alternatively, stir the mixture on a magnetic stir plate overnight at room temperature.

  • Clarify the Solution:

    • After the mixing step, visually inspect the solution. If it is not perfectly clear, it indicates that not all of the compound has dissolved.

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved material.

  • Sterilize and Quantify:

    • Carefully collect the clear supernatant.

    • For sterile applications, filter the supernatant through a 0.22 µm syringe filter (choose a filter material with low protein/drug binding, like PVDF or PES).

    • Crucially, determine the actual concentration of the dissolved phenylpyrazole in your final stock solution using a validated analytical method (e.g., HPLC-UV, LC-MS). This is your self-validating step. Do not assume the concentration is what you theoretically prepared.

  • Assay Use:

    • Use this quantified stock solution for serial dilutions in your assay. Remember that all subsequent dilutions will also contain HPβCD. Therefore, your vehicle control for the experiment should be the 20% HPβCD solution diluted in the same manner as your compound.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [len=2.5];

} end Caption: Phenylpyrazoles partitioning into the hydrophobic core of a surfactant micelle.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kaur, M., & Kaur, R. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 10(5), 216-223. [Link]

  • Pardhi, V. P., & Verma, P. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts (IJCRT), 9(2), 2415-2426. [Link]

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation, 5(23), 19-31. [Link]

  • Aher, S., et al. (2022). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess.[Link]

  • Gali, L., et al. (2025). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. Pharmaceutics, 17(7), 934. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.[Link]

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Reference Data & Comparative Studies

Validation

melting point comparison of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone vs isomers

This guide provides an in-depth technical comparison of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone against its regioisomers. It focuses on the critical distinction between the 3,4-substituted target and the more synthetically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone against its regioisomers. It focuses on the critical distinction between the 3,4-substituted target and the more synthetically common 3,5-substituted alternatives, emphasizing the impact of structural isomerism on physical properties like melting point and solubility.

Executive Summary

1-(4-Phenyl-1H-pyrazol-3-yl)ethanone (Target) is a specific regioisomer of the acetyl-phenyl-pyrazole family. It is distinct from its more thermodynamically favored isomer, 1-(5-Phenyl-1H-pyrazol-3-yl)ethanone (Alternative A), and the constitutional isomer 1-(3-Phenyl-1H-pyrazol-4-yl)ethanone (Alternative B).

  • Core Distinction: The position of the phenyl group (C4 vs. C5) significantly alters the crystal packing and hydrogen-bonding network, leading to distinct melting points and solubilities.

  • Synthesis Challenge: Standard 1,3-dipolar cycloadditions (e.g., diazoacetone + phenylacetylene) favor the 3,5-isomer (Alternative A) due to steric and electronic control. Accessing the 3,4-target requires specific regiocontrol or alternative cyclization strategies.

  • Identification: 1H NMR is the definitive tool for differentiation, as the C5-H proton in the target appears further downfield compared to the C4-H in the 3,5-isomer.

Chemical Identity & Structural Comparison

The following table summarizes the key physical data. Note that while the 3,5-isomer is widely characterized, the 3,4-target is often a minor product in standard syntheses, making its isolation and characterization a critical process step.

FeatureTarget Compound Isomer A (Major Alternative) Isomer B
IUPAC Name 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone 1-(5-Phenyl-1H-pyrazol-3-yl)ethanone1-(3-Phenyl-1H-pyrazol-4-yl)ethanone
Common Name 3-Acetyl-4-phenylpyrazole3-Acetyl-5-phenylpyrazole4-Acetyl-3-phenylpyrazole
Structure Acetyl at C3, Phenyl at C4Acetyl at C3, Phenyl at C5Acetyl at C4, Phenyl at C3
Melting Point 118–120 °C (Typical Range*)140–142 °C 175–177 °C
Tautomerism Tautomeric with 5-acetyl-4-phenylTautomeric with 5-acetyl-3-phenylTautomeric with 4-acetyl-5-phenyl
Key NMR Signal

7.8–8.0 ppm (C5-H singlet)

6.8–7.0 ppm (C4-H singlet)

8.1–8.3 ppm (C5-H singlet)
Synthesis Yield Minor Product (<15% in std. cycloaddition)Major Product (>80% in std. cycloaddition)Variable (requires specific precursors)

*Note: Melting points can vary based on crystallization solvent and purity. The 3,5-isomer typically exhibits a higher melting point due to a more planar conformation facilitating stronger intermolecular


-stacking.

Structural Logic & Tautomerism

The 1H-pyrazole ring is dynamic. In solution, the proton on the nitrogen oscillates between N1 and N2, making the 3- and 5-positions equivalent unless the nitrogen is substituted.

  • Target (3-Ac-4-Ph): The phenyl group at C4 is "fixed" relative to the carbon skeleton. The acetyl group is at C3.[1]

  • Isomer A (3-Ac-5-Ph): The phenyl group is at C5. In the solid state, these crystallize as distinct tautomers, often stabilized by intermolecular hydrogen bonds (N-H

    
     O=C).
    

Graphviz Diagram: Tautomerism and Isomer Relationships

PyrazoleIsomers cluster_tautomer Tautomeric Equilibrium (Solution) Target Target: 3-Acetyl-4-phenylpyrazole (Phenyl at C4) IsomerA Isomer A: 3-Acetyl-5-phenylpyrazole (Phenyl at C5) Target->IsomerA Constitutional Isomers IsomerB Isomer B: 4-Acetyl-3-phenylpyrazole (Acetyl at C4) Target->IsomerB Regioisomers 5-Acetyl-3-phenylpyrazole 5-Acetyl-3-phenylpyrazole IsomerA->5-Acetyl-3-phenylpyrazole H-Shift CommonPrecursor Precursors: Diazoacetone + Phenylacetylene CommonPrecursor->Target Minor Product (Electronic Control) CommonPrecursor->IsomerA Major Product (Steric Control)

Caption: Synthesis pathways showing the thermodynamic preference for the 3,5-isomer (Isomer A) over the target 3,4-isomer.

Experimental Protocols

This method generates both isomers, requiring rigorous separation.

  • Reagents: Phenylacetylene (10 mmol), Diazoacetone (12 mmol).

  • Reaction: Dissolve phenylacetylene in anhydrous toluene. Add diazoacetone dropwise at 0°C. Allow to warm to room temperature and stir for 48 hours.

  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Work-up: Evaporate solvent under reduced pressure. The residue is a mixture of 3-acetyl-5-phenylpyrazole (Major) and 3-acetyl-4-phenylpyrazole (Minor).

  • Purification (Critical Step):

    • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (8:2 to 6:4).

    • Order of Elution: The 3,5-isomer (Isomer A) is typically less polar and elutes first due to internal hydrogen bonding (if NH is free) or steric shielding. The target 3,4-isomer elutes second.

  • Crystallization: Recrystallize the isolated fractions from Ethanol/Water (9:1).

  • Sample Prep: Dry samples in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (solvates can depress MP by 5-10°C).

  • Apparatus: Capillary melting point apparatus (e.g., Stuart SMP30).

  • Ramp Rate: 2°C/min until 100°C, then 0.5°C/min.

  • Validation: Compare against a standard (e.g., Benzoic acid, MP 122°C) if the target MP is expected in that range.

Characterization & Validation (Self-Validating System)

To ensure you have the Target (3-Ac-4-Ph) and not the Isomer (3-Ac-5-Ph) , apply this logic:

  • 1H NMR Check:

    • Target: Look for the pyrazole C5-H singlet. It is deshielded (downfield, ~8.0 ppm) because it is adjacent to both the nitrogen lone pair and the phenyl ring's inductive effect.

    • Isomer A: Look for the pyrazole C4-H singlet. It is shielded (upfield, ~6.9 ppm) because it is not adjacent to a nitrogen atom.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Acetyl methyl group protons.

    • Target: You should see NOE enhancement of the Phenyl protons (since Ac and Ph are ortho at 3,4).

    • Isomer A: You should see NOE enhancement of the NH or C4-H, but weak or no enhancement of the Phenyl protons (since Ac and Ph are meta at 3,5).

References

  • Regioselectivity in Pyrazole Synthesis

    • Bastide, J., et al. "Regiochemistry of the 1,3-dipolar cycloaddition of diazoketones to alkynes." Tetrahedron, 1974.

  • Melting Point Data & Characterization: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Authoritative text on pyrazole physical properties).
  • NMR Assignment of Pyrazoles

    • Claramunt, R. M., et al. "The problem of the tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 2000.

  • Synthesis of Acetyl-Phenyl Pyrazoles

    • Padwa, A.[2] "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience, 1984. (Classic reference for diazoalkane cycloadditions).

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